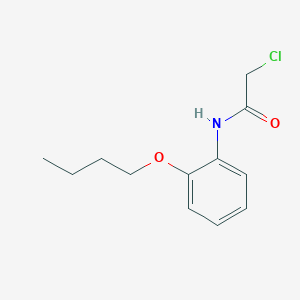

N-(2-Butoxyphenyl)-2-chloro-acetamide

Description

N-(2-Butoxyphenyl)-2-chloro-acetamide is a chloroacetamide derivative characterized by a 2-butoxyphenyl group attached to the nitrogen atom of a chloroacetamide backbone. This involves reacting chloroacetyl chloride with an appropriate amine (e.g., 2-butoxyaniline) under basic conditions, often in the presence of sodium acetate or triethylamine to neutralize HCl byproducts . Structural confirmation is achieved through spectroscopic methods such as NMR and IR, as well as crystallographic techniques .

Properties

CAS No. |

41240-82-8 |

|---|---|

Molecular Formula |

C12H16ClNO2 |

Molecular Weight |

241.71 g/mol |

IUPAC Name |

N-(2-butoxyphenyl)-2-chloroacetamide |

InChI |

InChI=1S/C12H16ClNO2/c1-2-3-8-16-11-7-5-4-6-10(11)14-12(15)9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) |

InChI Key |

KJLAOPIUOGHMOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

The preparation of Ethyl hydrogen fumarate involves the esterification of fumaric acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Ethyl hydrogen fumarate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form fumaric acid.

Reduction: Reduction reactions can convert it to succinic acid.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are fumaric acid, succinic acid, and substituted fumarates, respectively.

Scientific Research Applications

Ethyl hydrogen fumarate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized into active therapeutic agents.

Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of Ethyl hydrogen fumarate involves its hydrolysis to fumaric acid and ethanol. Fumaric acid can then participate in the tricarboxylic acid cycle, a crucial metabolic pathway in cellular respiration. The molecular targets and pathways involved include enzymes like fumarase, which catalyzes the reversible hydration of fumaric acid to malic acid.

Comparison with Similar Compounds

Structural and Substituent Variations

Chloroacetamide derivatives are distinguished by substituents on the nitrogen atom. Key structural analogs include:

Physical and Chemical Properties

- Melting Points: Substituents influence melting behavior. For example: 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide: 489–491 K . N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloro-acetamide: Crystallizes in monoclinic system (P21/c) with distinct hydrogen bonding .

- Synthetic Yields : Reaction efficiency varies with substituent reactivity. For example:

- N-(Benzoimidazolylphenyl) derivatives: Yields range from 52% (methyl-piperidine) to 74% (4-methyl-piperidine) .

Biological Activity

N-(2-Butoxyphenyl)-2-chloro-acetamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of butyrylcholinesterase (BChE), which is a significant target in the treatment of Alzheimer's disease (AD). This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the chloroacetylation of corresponding aryl amines. The reaction results in a compound that can interact with biological targets due to its functional groups. The presence of the chloroacetamide moiety is crucial as it enhances reactivity towards nucleophiles, which is vital for its biological activity .

Biological Activity Overview

Inhibition of Butyrylcholinesterase (BChE)

Recent studies have highlighted the role of this compound as a selective inhibitor of BChE. BChE plays a pivotal role in the hydrolysis of acetylcholine (ACh), particularly in the context of neurodegenerative diseases like AD. The inhibition of BChE can lead to increased levels of ACh, potentially improving cognitive function in affected individuals.

Key Findings:

- IC50 Values : In vitro assays have shown that this compound exhibits moderate inhibitory activity against BChE with IC50 values reported below 50 μM. For instance, one derivative demonstrated an IC50 value of 3.94 ± 0.16 μM, indicating strong potential as a therapeutic agent .

- Kinetic Studies : Kinetic analysis using Lineweaver–Burk plots revealed that this compound acts as a mixed-type inhibitor, affecting both maximum reaction velocity and substrate affinity .

Toxicological Profile

Understanding the safety profile of this compound is essential for its therapeutic application. Toxicological studies have indicated that while some chloroacetamides exhibit acute toxicity, the specific effects and dosage thresholds for this compound require further investigation.

Acute Toxicity Observations:

- In studies involving chloroacetamide compounds, doses above 75 mg/kg body weight resulted in significant liver damage and mortality in animal models. However, specific data on this compound's toxicity remains limited and necessitates comprehensive evaluation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. These studies indicate that modifications to the phenyl ring and the chloroacetamide moiety can significantly influence inhibitory potency against BChE.

Table: Structure-Activity Relationship Data

| Compound | Structural Modification | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 8c | Butoxy group on phenyl | 3.94 ± 0.16 | Strong BChE inhibitor |

| 8d | Methyl substitution | 19.60 ± 0.21 | Moderate activity |

| Control | Tacrine | - | Established inhibitor |

Case Studies and Applications

Several case studies have documented the efficacy of compounds similar to this compound in preclinical models:

- Neuroprotective Effects : In models simulating AD, compounds with similar structures have shown neuroprotective properties by reducing neuroinflammation and promoting neuronal survival.

- Cognitive Enhancement : Animal studies indicate that BChE inhibitors can improve memory and learning capabilities when administered chronically.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-Butoxyphenyl)-2-chloro-acetamide, and how do reaction conditions (e.g., base selection, solvent) influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, 2-chloroacetamide reacts with substituted phenols (e.g., 2-butoxyphenol) in the presence of a weak base (e.g., K₂CO₃) and polar aprotic solvents like acetonitrile. Stirring at room temperature for 24 hours ensures complete reaction, followed by filtration and solvent evaporation . Yield optimization requires careful control of stoichiometry (1:1 molar ratio of reactants) and exclusion of moisture to prevent hydrolysis of the chloroacetamide group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of C=O (amide I band, ~1650–1680 cm⁻¹) and N–H stretching (~3300 cm⁻¹). The absence of free –NH₂ groups indicates successful substitution .

- NMR : In ¹H NMR, the aromatic protons of the 2-butoxyphenyl group appear as multiplet signals (δ 6.8–7.5 ppm), while the –OCH₂– group in the butoxy chain resonates as a triplet (~δ 3.8–4.2 ppm). The chloroacetamide CH₂ group appears as a singlet (~δ 4.2 ppm) .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., 255.7 g/mol for C₁₂H₁₆ClNO₂). Fragmentation patterns (e.g., loss of Cl or butoxy groups) validate structural integrity .

Advanced Research Questions

Q. How can intramolecular hydrogen bonding and crystal packing interactions be resolved in X-ray diffraction studies of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX software is critical. Intramolecular C–H···O interactions (e.g., between the amide oxygen and adjacent phenyl hydrogen) stabilize the planar conformation, while intermolecular N–H···O bonds dictate packing. Hydrogen-bonding parameters (distance: ~2.8–3.2 Å; angle: ~150–170°) should be refined using full-matrix least-squares methods. Twinning or disorder in the butoxy chain requires iterative refinement with restraints .

Q. What experimental and computational strategies address discrepancies between observed and predicted spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Experimental : Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent effects. For complex splitting patterns, 2D NMR (COSY, HSQC) resolves coupling between aromatic protons and adjacent groups .

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts. Compare calculated vs. experimental values using root-mean-square deviation (RMSD) analysis. Adjust torsional angles of the butoxy chain in the computational model to match observed conformers .

Q. How can enantiomeric purity be assessed if chiral byproducts form during synthesis?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers. Polarimetry or circular dichroism (CD) verifies optical activity. For crystallographic confirmation, Flack parameter analysis (using SHELXL) distinguishes absolute configuration. A Flack parameter near 0 (±0.05) indicates enantiopurity, while values >0.1 suggest twinning or racemization .

Q. What are the challenges in refining disordered solvent molecules in the crystal lattice, and how are they mitigated?

- Methodological Answer : Disordered solvent (e.g., acetonitrile or water) in voids can distort electron density maps. Use the SQUEEZE algorithm (in PLATON) to model diffuse solvent contributions. Validate with thermogravimetric analysis (TGA) to confirm solvent loss during heating. Refine occupancy factors iteratively, constraining isotropic displacement parameters (Uₑq) for solvent atoms .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the biological activity of structurally similar chloroacetamides?

- Methodological Answer : Cross-validate bioactivity data using standardized assays (e.g., enzyme inhibition IC₅₀ measurements). For example, discrepancies in antifungal activity may arise from variations in microbial strains or assay conditions. Perform dose-response curves in triplicate and compare with positive controls (e.g., fluconazole). Structural analogs with electron-withdrawing substituents (e.g., –NO₂) often show enhanced activity due to increased electrophilicity at the amide carbonyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.